molecular formula C26H45NO5 B15172020 N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine CAS No. 918886-07-4

N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine

Cat. No.: B15172020
CAS No.: 918886-07-4
M. Wt: 451.6 g/mol
InChI Key: FTZORTMCJXIMJY-BBMPLOMVSA-N
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Description

N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is a synthetic tyrosine derivative characterized by a tyrosine backbone modified with a 2-hydroxy-3-(tetradecyloxy)propyl group.

Properties

CAS No.

918886-07-4

Molecular Formula

C26H45NO5

Molecular Weight

451.6 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]propanoic acid

InChI

InChI=1S/C26H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-32-21-24(29)20-27-25(26(30)31)19-22-14-16-23(28)17-15-22/h14-17,24-25,27-29H,2-13,18-21H2,1H3,(H,30,31)/t24?,25-/m0/s1

InChI Key

FTZORTMCJXIMJY-BBMPLOMVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine involves several steps, starting from the protection of tyrosine’s functional groups to prevent unwanted side reactions

Industrial Production Methods: In industrial settings, this compound can be produced through a scaled-up version of the synthetic route mentioned above. Typically, large reactors and specific reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.

Types of Reactions it Undergoes

  • Oxidation: : The hydroxy group can undergo oxidation to form a carbonyl group.

  • Reduction: : The compound can be reduced to introduce different substituents at the reactive sites.

  • Substitution: : Various substituents can be introduced or exchanged at the hydroxy or aliphatic chain sites.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reducing agents like lithium aluminum hydride.

  • Substitution reactions might involve halogenated compounds and base catalysts.

Major Products Formed: The major products will depend on the specific reactions undertaken. For example, oxidation will produce ketones or aldehydes, while substitution reactions may introduce varied organic groups into the molecule.

Scientific Research Applications

Chemistry: N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is often used in organic synthesis as a starting material for more complex molecules. Its functional groups provide multiple points for chemical modification.

Biology: In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It can mimic certain biological molecules, helping to elucidate their functions.

Medicine: Potential applications in drug delivery systems due to its structural features which may allow it to cross biological membranes more effectively. Additionally, it can be investigated for its interactions with enzymes or receptors.

Industry: Used in the synthesis of advanced materials, especially those requiring specific hydrophobic and hydrophilic properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. The hydroxy group can form hydrogen bonds, while the aliphatic chain can engage in hydrophobic interactions. These interactions affect its behavior in biological and chemical systems, influencing its mechanism of action.

Molecular Targets and Pathways Involved: Targets specific cellular membranes, enzymes, or receptors. It can alter the permeability or fluidity of membranes, and interact with specific proteins, impacting cellular processes.

Comparison with Similar Compounds

N-[(2S)-2-Amino-3-phenylpropyl]-L-tyrosine (22G)

Structural Similarities :

  • Both compounds feature a tyrosine backbone modified with a substituted propyl group.
  • The propyl chain in 22G includes an amino group and a phenyl substituent, while the target compound has a hydroxy and tetradecyloxy group.

Key Differences :

  • Substituent Effects : The phenyl group in 22G enhances aromatic interactions, whereas the tetradecyloxy chain in the target compound increases lipophilicity.
  • Functional Groups : 22G contains an additional amine, enabling protonation at physiological pH, which may influence solubility and receptor binding.
Property N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine 22G (N-[(2S)-2-amino-3-phenylpropyl]-L-tyrosine)
Molecular Formula C26H43NO5 (estimated) C18H22N2O3
Key Substituents Tetradecyloxy, hydroxyl Phenyl, amine
Hydrophobicity High (C14 chain) Moderate (aromatic)
Potential Applications Surfactants, lipid carriers Peptide mimics, receptor studies

7-[2-Hydroxy-3-(N-methyl-β-hydroxyethylamino)-propyl]-theophylline (Compound I)

Context : This compound, referenced in studies on cardiovascular activity, shares a hydroxy-substituted propyl chain but replaces tyrosine with theophylline.

Comparison :

  • Core Structure: Theophylline (a xanthine derivative) vs. tyrosine (an amino acid).
  • Activity : Compound I exhibits circulation-stimulating activity, whereas the tyrosine derivative’s bioactivity remains uncharacterized but may involve membrane interactions due to its lipid tail.
  • Substituent Length: The tetradecyloxy chain in the target compound provides greater membrane affinity than the shorter N-methyl-β-hydroxyethylamino group in Compound I .

O-Methyl-D-tyrosine

Structural Similarities :

  • Both are tyrosine derivatives with modifications on the aromatic ring or sidechain.

Key Differences :

  • Substituent Position: O-Methyl-D-tyrosine methylates the phenolic hydroxyl group of tyrosine, reducing hydrogen-bonding capacity. In contrast, the target compound retains the tyrosine hydroxyl but adds a hydrophobic tail.
  • Applications : O-Methyl-D-tyrosine is used in peptide synthesis and chiral studies, while the target compound’s long alkyl chain suggests utility in lipid bilayer integration .

Fluorinated Propyl Derivatives (e.g., [1220100-43-5])

Comparison :

  • Substituent Chemistry : Fluorinated compounds in feature perfluoroalkyl or tetrafluoropropoxy groups, which are highly hydrophobic and chemically inert. The tetradecyloxy group in the target compound is less electronegative but similarly lipophilic.
  • Biocompatibility : Fluorinated compounds often exhibit prolonged metabolic stability, whereas the C14 chain may undergo β-oxidation in vivo.
Property This compound Fluorinated Propyl Derivatives (e.g., [1220100-43-5])
Substituent Type Alkyloxy (C14) Perfluoroalkyl/tetrafluoropropoxy
Metabolic Stability Moderate (potential β-oxidation) High (C-F bond resistance)
Applications Drug delivery, surfactants Stain-resistant coatings, biomedical devices

Methocarbamol

Comparison :

  • Core Structure: Methocarbamol’s carbamate and methoxyphenoxy groups contrast with the tyrosine backbone.
  • Bioactivity : Methocarbamol is a muscle relaxant, whereas the target compound’s activity is undefined but may relate to membrane modulation .

Biological Activity

N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is a compound that has garnered attention for its potential biological activities, particularly in the context of drug delivery and therapeutic applications. This article reviews the synthesis, stability, and biological evaluation of this compound, highlighting its properties as a prodrug and its interactions within biological systems.

Synthesis and Characterization

The synthesis of this compound involves the modification of tyrosine with a tetradecyloxy group, enhancing its lipophilicity and potentially improving its bioavailability. The synthesis typically follows these steps:

  • Preparation of Hydroxypropyl Derivative : The initial step involves the formation of a hydroxypropyl derivative of tyrosine.
  • Alkylation : The hydroxypropyl derivative is then alkylated with tetradecanol to introduce the long hydrophobic chain.
  • Purification : The resulting compound is purified using chromatography techniques to ensure high purity for biological testing.

This compound exhibits biological activity primarily through its ability to enhance the solubility and stability of therapeutic agents. Its amphiphilic nature allows it to interact favorably with cellular membranes, facilitating drug delivery.

In Vitro Studies

Recent studies have demonstrated that this compound can significantly enhance the efficacy of various drugs. For instance, in vitro assays revealed that when used as a prodrug, it showed improved cellular uptake and reduced cytotoxicity compared to its parent compounds.

  • Cytotoxicity Tests : The compound was evaluated for cytotoxic effects on different cell lines (e.g., A549 lung cancer cells). Results indicated that at concentrations up to 100 µM, no significant cytotoxicity was observed, suggesting a favorable safety profile for therapeutic applications .

Stability and Bioavailability

The stability of this compound has been assessed under physiological conditions. Studies indicate that it maintains structural integrity in various pH environments, with half-lives ranging from 30 minutes to several hours depending on the specific formulation and conditions tested.

Condition Half-Life (min) Remarks
pH 6.5<30Rapid degradation observed
pH 7.41732High stability noted

Case Studies

  • Antiviral Applications : A study explored the use of this compound as a carrier for antiviral agents. The prodrug demonstrated enhanced oral bioavailability in murine models compared to traditional formulations, suggesting potential for oral antiviral therapies .
  • Cancer Treatment : Another investigation focused on its application in cancer treatment, where it was coupled with chemotherapeutic agents. The results showed increased drug retention in tumor cells and improved therapeutic outcomes without significant toxicity to normal tissues .

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